molecular formula C14H28O2 B12778352 Hexanal octane-1,3-diol acetal CAS No. 202188-46-3

Hexanal octane-1,3-diol acetal

Cat. No.: B12778352
CAS No.: 202188-46-3
M. Wt: 228.37 g/mol
InChI Key: JTGGXBHDIVDFHP-UHFFFAOYSA-N
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Description

Hexanal octane-1,3-diol acetal is an organic compound belonging to the class of 1,3-dioxanes. These compounds are characterized by a six-membered ring containing two oxygen atoms at positions 1 and 3. This compound is a colorless liquid with a fruity aroma, commonly used in flavor and fragrance industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanal octane-1,3-diol acetal is typically synthesized through the reaction of hexanal (an aldehyde) with octane-1,3-diol (a diol) in the presence of an acid catalyst such as acetic acid. The reaction involves the formation of a hemiacetal intermediate, which subsequently cyclizes to form the acetal .

Industrial Production Methods: In industrial settings, the production of this compound involves maintaining specific temperature and pressure conditions to optimize yield and purity. The reaction is carried out in a controlled environment to ensure the efficient conversion of reactants to the desired product .

Chemical Reactions Analysis

Types of Reactions: Hexanal octane-1,3-diol acetal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetal back to the original aldehyde and diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxygen atoms in the dioxane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Hexanal and octane-1,3-diol.

    Substitution: Various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

Hexanal octane-1,3-diol acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of hexanal octane-1,3-diol acetal involves its interaction with specific molecular targets. In organic synthesis, it acts as a protecting group by forming stable cyclic structures with carbonyl compounds, thereby preventing unwanted reactions. In biological systems, its effects are mediated through its metabolic conversion to other bioactive compounds .

Comparison with Similar Compounds

Hexanal octane-1,3-diol acetal can be compared with other similar compounds such as:

    Hexanal ethane-1,2-diol acetal: Similar structure but different diol component.

    Hexanal propane-1,3-diol acetal: Similar structure but different chain length of the diol.

    Hexanal butane-1,4-diol acetal: Similar structure but different chain length and position of the diol.

Uniqueness: this compound is unique due to its specific combination of hexanal and octane-1,3-diol, which imparts distinct physical and chemical properties, making it particularly valuable in the flavor and fragrance industry .

Properties

CAS No.

202188-46-3

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2,4-dipentyl-1,3-dioxane

InChI

InChI=1S/C14H28O2/c1-3-5-7-9-13-11-12-15-14(16-13)10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

JTGGXBHDIVDFHP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCOC(O1)CCCCC

density

0.869-0.875

physical_description

Clear, colourless liquid;  Fatty, green aroma

solubility

Insoluble in water;  soluble in organic solvents
Soluble (in ethanol)

Origin of Product

United States

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